Necroptosis-IN-1 is classified as a necroptosis inhibitor, primarily acting on the receptor-interacting protein kinases (RIPK) involved in the necroptotic signaling pathway. It was developed to inhibit the activity of RIPK1 and RIPK3, which play critical roles in the formation of the necrosome complex necessary for necroptosis execution. This classification places it within a broader category of compounds aimed at regulating programmed cell death mechanisms.
The synthesis of Necroptosis-IN-1 involves several key steps that are typical for small molecule drug development. The compound is synthesized through organic chemistry techniques, including:
The detailed synthetic route typically includes multiple reaction steps that may involve condensation reactions, cyclization, and functional group modifications to achieve the desired chemical structure.
The molecular structure of Necroptosis-IN-1 can be characterized by its specific arrangement of atoms that confer its biological activity. Key features include:
Data obtained from X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of Necroptosis-IN-1, revealing how it fits into the active sites of its target proteins.
In terms of chemical reactivity, Necroptosis-IN-1 is designed to undergo specific interactions with RIPK kinases. The primary reaction mechanism involves:
The mechanism by which Necroptosis-IN-1 exerts its effects involves several steps:
Quantitative analyses using Western blotting or ELISA can measure levels of phosphorylated proteins to confirm the inhibitory effects of Necroptosis-IN-1 on necroptotic signaling.
The physical properties of Necroptosis-IN-1 include:
Chemical properties include:
Characterization techniques such as mass spectrometry (MS) can provide molecular weight confirmation, while thermal analysis (e.g., differential scanning calorimetry) can reveal stability profiles.
Necroptosis-IN-1 holds significant potential in various scientific fields:
Necroptosis-IN-1 (Chemical Abstracts Service Registry Number 1391980-92-9) is a synthetic small-molecule inhibitor with the systematic name 1-(2-chloro-1H-benzo[d]imidazol-7-yl)-3-hydroxyimidazolidine-2,4-dione. Its molecular formula is C₁₂H₁₀ClN₃O₂, yielding a molecular weight of 263.68 g/mol [2]. The compound features a benzimidazole core linked to a hydrated imidazolidine dione moiety, which facilitates interactions with the adenosine triphosphate-binding pocket of receptor-interacting serine/threonine-protein kinase enzymes. The chlorine atom at the 2-position of the benzimidazole ring enhances its binding affinity and metabolic stability [2].
Table 1: Chemical Identity of Necroptosis-IN-1
Property | Value |
---|---|
CAS Registry Number | 1391980-92-9 |
Molecular Formula | C₁₂H₁₀ClN₃O₂ |
Molecular Weight | 263.68 g/mol |
Chemical Class | Benzimidazole derivative |
Solubility (DMSO) | 100 mg/mL (379.25 mM) |
Purity Specifications | ≥95% (analytical HPLC) |
As a direct analog of Necrostatin-1, Necroptosis-IN-1 retains the core pharmacophore but incorporates strategic modifications that enhance its kinase selectivity and solubility. Comparative structural analyses reveal that substitution patterns on the benzimidazole ring reduce off-target effects on apoptosis-related caspases, distinguishing it from first-generation necroptosis inhibitors [2] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4